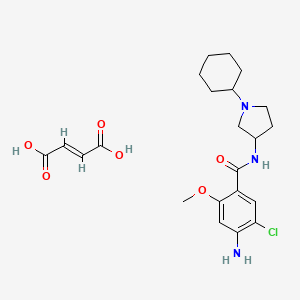
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHR-5859 fumarate is a biochemical.
Scientific Research Applications
Polymorphism and Characterization
- Benzamide derivatives, including the specific compound of interest, have been extensively studied for their polymorphic forms, which are characterized by different physical and chemical properties. For instance, two polymorphs of a similar compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), were prepared and characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy methods. These studies reveal differences in their thermal stability and structural vibrations (Yanagi et al., 2000).
Synthesis and Neuroleptic Activity
- Research has been conducted on the synthesis of benzamide derivatives for potential neuroleptic (antipsychotic) activity. This includes studies on the inhibitory effects of these compounds on stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Optical Isomers and Pharmacological Activity
- The synthesis and evaluation of optical isomers of benzamide derivatives have been explored, revealing their varying affinities for serotonin receptors and implications for gastrointestinal motility. This area of research underscores the significance of stereochemistry in drug design and efficacy (Yanagi et al., 1999).
Radiopharmaceutical Applications
- Benzamide derivatives have also been utilized in the field of radiopharmaceuticals. For example, certain compounds have been synthesized for use as tracers in gamma-emission tomography, demonstrating their potential in medical imaging and diagnostic procedures (Bobeldijk et al., 1990).
Selective Serotonin Receptor Agonists
- Some benzamide derivatives have been identified as selective serotonin 4 receptor agonists. These compounds show promise as prokinetic agents, potentially offering novel treatments for gastrointestinal disorders with reduced side effects (Sonda et al., 2004).
Dopamine Receptor Antagonists
- Studies on benzamide derivatives have also focused on their role as dopamine receptor antagonists. This research is particularly relevant in the development of antipsychotic medications, highlighting the therapeutic potential of these compounds in treating conditions like schizophrenia (Ohmori et al., 1996).
properties
CAS RN |
50734-37-7 |
|---|---|
Product Name |
Benzamide, 4-amino-5-chloro-N-(1-cyclohexyl-3-pyrrolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1) |
Molecular Formula |
C22H30ClN3O6 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-(1-cyclohexylpyrrolidin-3-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H26ClN3O2.C4H4O4/c1-24-17-10-16(20)15(19)9-14(17)18(23)21-12-7-8-22(11-12)13-5-3-2-4-6-13;5-3(6)1-2-4(7)8/h9-10,12-13H,2-8,11,20H2,1H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GPAYQWCBDCAQTE-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=C/C(=O)O)\C(=O)O |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(C2)C3CCCCC3)Cl)N.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AHR-5859 fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



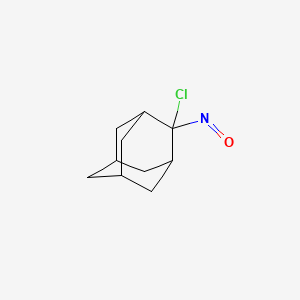
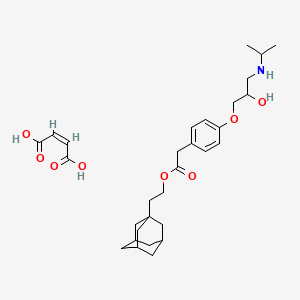
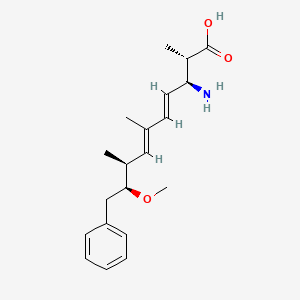
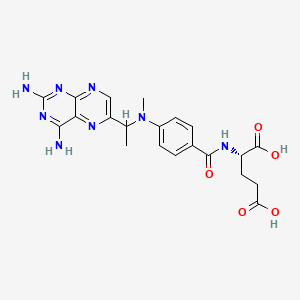
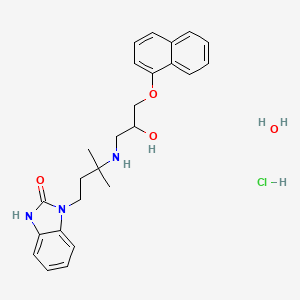
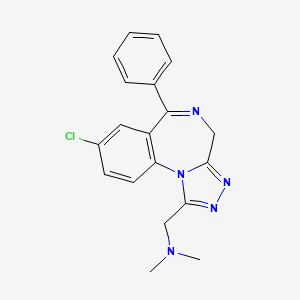
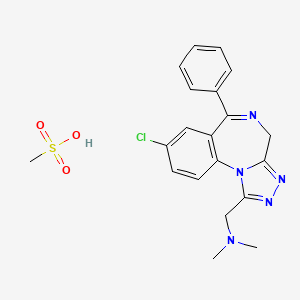
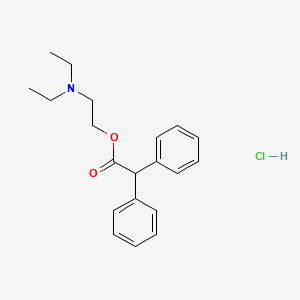
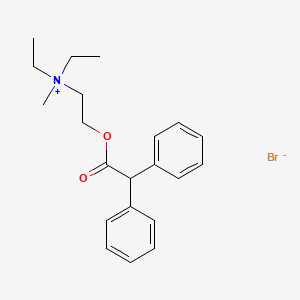
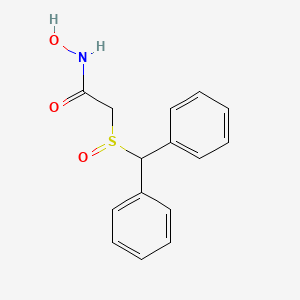
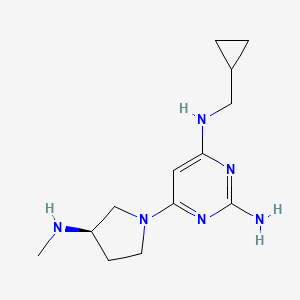
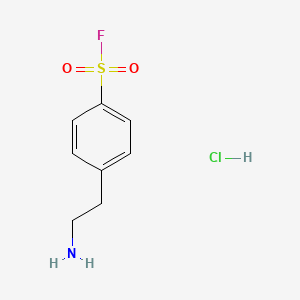
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1664390.png)
![2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate](/img/structure/B1664391.png)